molecular formula C19H15N3O2 B5378839 N-(5-imidazo[1,2-a]pyridin-2-yl-2-methylphenyl)-2-furamide

N-(5-imidazo[1,2-a]pyridin-2-yl-2-methylphenyl)-2-furamide

Cat. No. B5378839
M. Wt: 317.3 g/mol
InChI Key: IIWFFTBVWJITJW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(5-imidazo[1,2-a]pyridin-2-yl-2-methylphenyl)-2-furamide is a synthetic compound that has gained significant attention in the scientific community due to its potential applications in various fields. It is a heterocyclic compound that contains both imidazole and furan rings. This compound has shown promising results in scientific research, particularly in the field of cancer treatment.

Mechanism of Action

The mechanism of action of N-(5-imidazo[1,2-a]pyridin-2-yl-2-methylphenyl)-2-furamide is not fully understood. However, it has been suggested that this compound exerts its antitumor activity by inhibiting the activity of certain enzymes that are involved in cell proliferation and survival. It has also been found to induce cell cycle arrest and apoptosis in cancer cells.
Biochemical and Physiological Effects:
N-(5-imidazo[1,2-a]pyridin-2-yl-2-methylphenyl)-2-furamide has been found to have several biochemical and physiological effects. It has been shown to inhibit the activity of certain enzymes that are involved in cell proliferation and survival, such as topoisomerase IIα and DNA polymerase β. It has also been found to induce cell cycle arrest and apoptosis in cancer cells.

Advantages and Limitations for Lab Experiments

One of the advantages of using N-(5-imidazo[1,2-a]pyridin-2-yl-2-methylphenyl)-2-furamide in lab experiments is its potential as a cancer treatment. It has shown promising results in inhibiting the growth of cancer cells and inducing apoptosis. However, one of the limitations of using this compound is its potential toxicity. Further studies are needed to determine the optimal dosage and potential side effects of this compound.

Future Directions

There are several future directions for the use of N-(5-imidazo[1,2-a]pyridin-2-yl-2-methylphenyl)-2-furamide in scientific research. One potential direction is the development of more effective cancer treatments using this compound. Further studies are needed to determine the optimal dosage and potential side effects of this compound in vivo. Another potential direction is the use of this compound in other fields, such as drug discovery and development. Overall, N-(5-imidazo[1,2-a]pyridin-2-yl-2-methylphenyl)-2-furamide has shown promising results in scientific research and has the potential to be a valuable tool in the fight against cancer and other diseases.

Synthesis Methods

The synthesis of N-(5-imidazo[1,2-a]pyridin-2-yl-2-methylphenyl)-2-furamide can be achieved through several methods. One of the most commonly used methods involves the reaction of 2-methyl-5-nitrophenylamine with 2-furoyl chloride in the presence of a base such as triethylamine. The resulting product is then treated with imidazole to yield N-(5-imidazo[1,2-a]pyridin-2-yl-2-methylphenyl)-2-furamide.

Scientific Research Applications

N-(5-imidazo[1,2-a]pyridin-2-yl-2-methylphenyl)-2-furamide has shown potential in scientific research, particularly in the field of cancer treatment. Studies have shown that this compound has antitumor activity and can induce apoptosis in cancer cells. It has also been found to inhibit the growth of cancer cells in vitro and in vivo.

properties

IUPAC Name

N-(5-imidazo[1,2-a]pyridin-2-yl-2-methylphenyl)furan-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H15N3O2/c1-13-7-8-14(16-12-22-9-3-2-6-18(22)20-16)11-15(13)21-19(23)17-5-4-10-24-17/h2-12H,1H3,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IIWFFTBVWJITJW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C2=CN3C=CC=CC3=N2)NC(=O)C4=CC=CO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H15N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

317.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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